

A Technical Guide to (1-13C)Aniline: Commercial Availability, Purity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1--13~C)Aniline

Cat. No.: B101788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1-13C)Aniline, a stable isotope-labeled compound crucial for a range of applications in research and pharmaceutical development. This document details its commercial availability and purity, highlights its role in modern medicinal chemistry, and presents a detailed experimental protocol for its use in quantitative glycomics.

Introduction to (1-13C)Aniline

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents, from early sulfa drugs to modern targeted cancer therapies. [1] The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position in the aniline molecule, creates a powerful tool for quantitative analysis. (1-¹³C)Aniline, where the ¹³C isotope is located at the C1 position of the benzene ring, serves as a valuable internal standard and labeling reagent in mass spectrometry-based applications, enabling precise quantification in complex biological matrices.

Commercial Availability and Purity

(1-¹³C)Aniline is commercially available from several specialized chemical suppliers. The most common specifications include high isotopic and chemical purity, making it suitable for sensitive analytical applications. While (1-¹³C)Aniline is available, fully labeled Aniline-¹³C₆ is also frequently used in research and is offered by many of the same suppliers.

The data presented below is a summary of typical product specifications available from major suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

Table 1: Commercial Availability and Purity of Labeled Aniline

Product Name	Supplier	CAS Number	Isotopic Purity	Chemical Purity (Assay)
Aniline-1- ¹³ C	Sigma-Aldrich	18960-62-8	99 atom % ¹³ C[2] [3]	99% (CP)[2]
Aniline- ¹³ C ₆	Sigma-Aldrich	100849-37-4	99 atom % ¹³ C[4] [5]	99% (CP)[4][5]
ANILINE (¹³ C ₆ , 99%)	Cambridge Isotope Laboratories	100849-37-4	99%[6]	Not specified
ANILINE-1- ¹³ C	CHEMLYTE SOLUTIONS CO.,LTD	18960-62-8	99 atom % ¹³ C[7]	Industrial Grade[7]

Applications in Research and Drug Development

The versatility of the aniline structure makes it a key intermediate in the synthesis of a wide array of pharmaceuticals, including analgesics (like paracetamol), antibiotics, and anti-cancer agents.[8][9][10] Isotope-labeled aniline, such as (1-¹³C)Aniline and its ¹³C₆ counterpart, is particularly valuable for:

- Metabolic Studies: Used as a tracer to study the biotransformation of aromatic amines.[4]
- Quantitative Proteomics and Glycomics: Employed in stable isotope labeling techniques to achieve precise relative or absolute quantification of proteins and glycans.[11][12]
- Analytical Reference Standard: Serves as an internal standard for the analysis of aniline in environmental and industrial samples.[4]

A prominent application is in Glycan Reductive Isotope Labeling (GRIL), a method for the quantitative analysis of carbohydrates (glycans).^[13] In this technique, different glycan samples are labeled with either the "light" (¹²C₆) or "heavy" (¹³C₆) aniline. The samples are then combined and analyzed by mass spectrometry. The consistent mass difference (6 Da) between the light and heavy tags allows for the direct comparison and relative quantification of glycan abundance between the samples.^{[13][14]}

Experimental Protocols

The following is a detailed methodology for a key experiment utilizing isotopically labeled aniline: Glycan Reductive Isotope Labeling (GRIL). This protocol is adapted from established procedures for quantitative glycomics.^[13]

Protocol: Derivatization of Free Glycans with [¹²C₆]Aniline or [¹³C₆]Aniline for GRIL

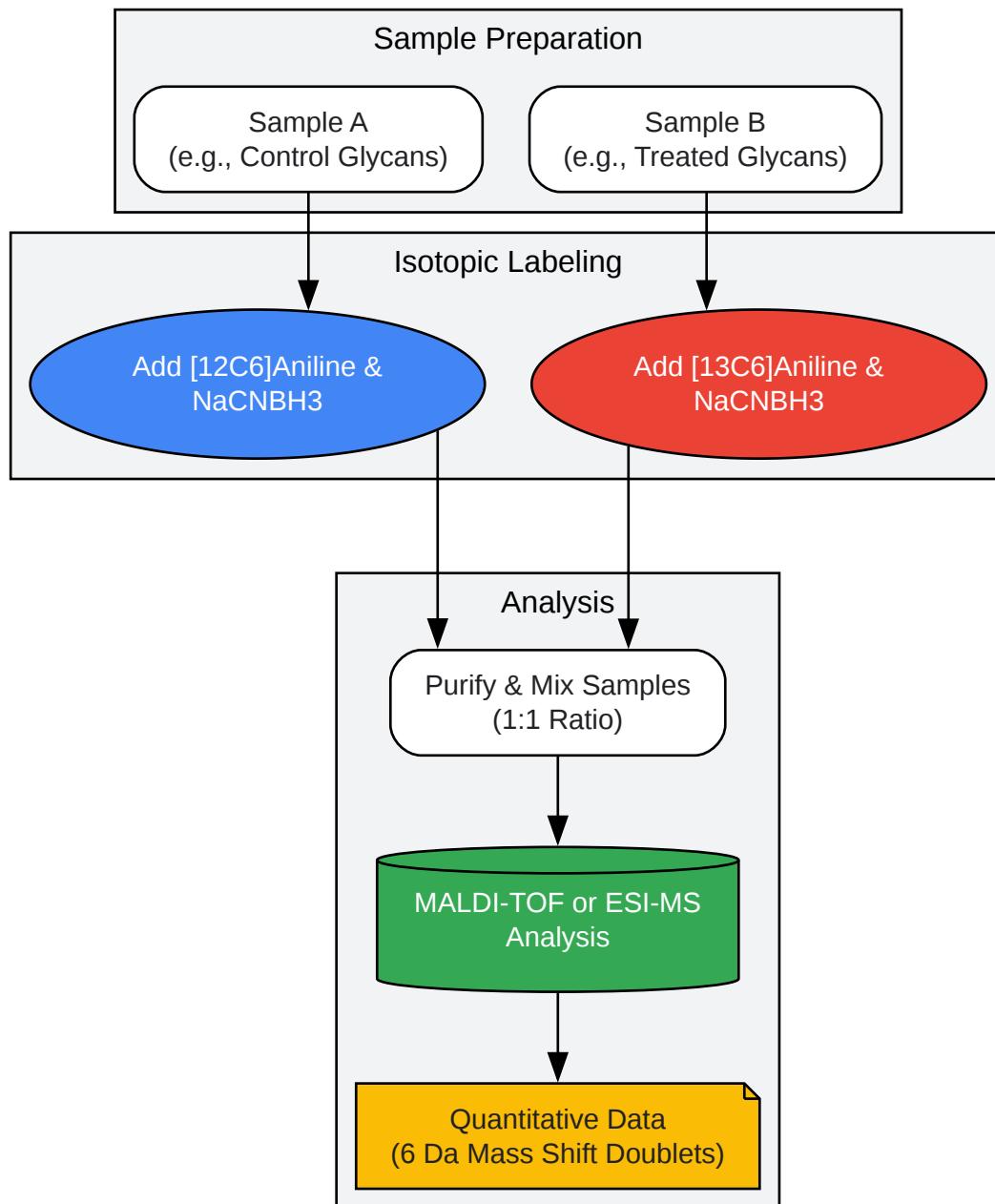
Objective: To quantitatively label two different glycan samples with "light" and "heavy" isotopic tags for comparative mass spectrometry analysis.

Materials:

- Dried, free glycan samples (0.5–100 nmol)
- [¹²C₆]Aniline
- [¹³C₆]Aniline
- Sodium cyanoborohydride (NaCNBH₃) solution (1 M in DMSO:acetic acid, 7:3 v/v), freshly prepared
- Distilled water
- Solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon)

Procedure:

- **Sample Preparation:** Place the dried glycan samples into separate 0.6 mL microcentrifuge tubes. For two samples to be compared, one will be labeled with [¹²C₆]aniline and the other


with [¹³C₆]aniline.

- Labeling Reaction:
 - To the first glycan sample, add 25 µL of [¹²C₆]aniline.
 - To the second glycan sample, add 25 µL of [¹³C₆]aniline.
 - To each tube, add 25 µL of the freshly prepared 1 M NaCNBH₃ solution.
- Incubation: Securely seal the tubes and incubate the reaction mixture for 2 hours at 65°C. The reaction should proceed to >98% completion.[13]
- Drying: After incubation, dry the reaction mixture completely under a vacuum.
- Purification (SPE):
 - Re-dissolve the dried, labeled glycans in approximately 25 µL of distilled water.
 - Load the entire sample onto a pre-conditioned SPE cartridge. This step separates the labeled glycans from unreacted aniline, NaCNBH₃, and other salts.[13]
 - Wash the cartridge according to the manufacturer's protocol to remove impurities.
 - Elute the purified, aniline-labeled glycans using an appropriate solvent (e.g., an aqueous solution with a moderate concentration of acetonitrile).
- Sample Combination and Analysis:
 - Combine the purified [¹²C₆]aniline- and [¹³C₆]aniline-labeled glycan samples in a desired ratio (typically 1:1 for relative quantification).
 - Analyze the combined sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
 - Glycans from the two samples will appear as doublet peaks with a mass difference of 6 Da, allowing for their relative quantities to be determined by comparing the peak

intensities within each doublet.[13]

Visualizations

The following diagram illustrates the experimental workflow for the Glycan Reductive Isotope Labeling (GRIL) technique.

[Click to download full resolution via product page](#)

Caption: Workflow for Glycan Reductive Isotope Labeling (GRIL).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 莱胺-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 莱胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. 莱胺-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cambridge Isotope Laboratories ANILINE (13C6, 99%), 0.25 G, 100849-37-4, | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLYCAN REDUCTIVE ISOTOPE LABELING (GRIL) FOR QUANTITATIVE GLYCOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to (1-13C)Aniline: Commercial Availability, Purity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101788#commercial-availability-and-purity-of-1-13c-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com